molecular formula C25H20FN5O2 B2529988 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide CAS No. 922059-77-6

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide

Cat. No.: B2529988
CAS No.: 922059-77-6
M. Wt: 441.466
InChI Key: BFJORQGMQWLAIH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of heterocyclic compound . These types of compounds are often found in many pharmaceuticals and exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-1-yl group would form a bicyclic structure, and the 4-fluorobenzyl and 1-naphthamide groups would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Synthesis Techniques and Derivatives

A significant aspect of the research on N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide and its analogues focuses on novel synthesis methods. For instance, diverse heterocyclic compounds, including those with pyrimido[4,5-b][1,6]naphthyridine and benzo[b][1,6]naphthyridine structures, have been successfully synthesized using microwave irradiation. This approach offers advantages such as a shorter synthetic route, operational simplicity, and increased safety for fast, small-scale synthesis aimed at biomedical screening (Han et al., 2009). Similarly, the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl highlights the potential for creating herbicidal compounds (Morimoto et al., 1990).

Pharmacological Evaluations

Research into the pharmacological properties of compounds related to this compound includes studies on their potential as anticancer, anti-inflammatory, and analgesic agents. For example, some novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant anti-inflammatory and antinociceptive activities in preclinical models, indicating their potential for therapeutic use (Alam et al., 2010). Furthermore, imidazolyl acetic acid derivatives related to this chemical structure have been synthesized and evaluated for their anti-inflammatory and analgesic activities, offering insights into the design of new therapeutic agents (Khalifa & Abdelbaky, 2008).

Anticonvulsant and Antidepressant Activities

Compounds within the family of this compound have also been explored for their potential in treating neurological conditions. Research on pyrido[2,3-d]pyrimidine derivatives, for example, has highlighted their promising anticonvulsant and antidepressant activities, underscoring the potential of these compounds in neuropharmacology (Zhang et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The pyrazolo[3,4-d]pyrimidin-1-yl group is known to exhibit a wide range of pharmacological activities, so the compound could potentially act as an antihypertensive agent, a drug metabolite, or a vasodilator agent .

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O2/c26-19-10-8-17(9-11-19)15-30-16-28-23-22(25(30)33)14-29-31(23)13-12-27-24(32)21-7-3-5-18-4-1-2-6-20(18)21/h1-11,14,16H,12-13,15H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJORQGMQWLAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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